[((R)-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid
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Overview
Description
[(®-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid: is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(®-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid typically involves the formation of the piperidine ring followed by the introduction of the acetyl and amino groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group via amination reactions.
Acetylation Reactions: Acetylation of the piperidine ring to introduce the acetyl group.
Industrial Production Methods: Industrial production methods often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can modify the functional groups on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts, metal hydrides.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology:
Biological Studies: It is used in biological studies to understand its interactions with various biological targets.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects and is used in the development of new drugs.
Industry:
Chemical Manufacturing: It is used in the chemical industry for the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of [(®-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine: A basic structure similar to the compound but without the acetyl and amino groups.
Piperazine: Another heterocyclic compound with two nitrogen atoms in the ring.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but smaller.
Uniqueness: [(®-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its combination of a piperidine ring with acetyl and amino groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[(3R)-1-acetylpiperidin-3-yl]-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-8(13)12-5-3-4-9(6-12)11(2)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTHBRGYYCQLNF-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)N(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)N(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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